molecular formula C19H15N5O4S B2966443 N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide CAS No. 923194-95-0

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide

Cat. No.: B2966443
CAS No.: 923194-95-0
M. Wt: 409.42
InChI Key: SZWRMBUXFOWMQL-UHFFFAOYSA-N
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Description

N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a heterocyclic sulfonamide featuring a 7-methyl-substituted imidazo[1,2-a]pyrimidine core. This scaffold is linked to a phenyl ring at the 4-position, which is further functionalized with a 3-nitrobenzenesulfonamide group.

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4S/c1-13-9-10-23-12-18(21-19(23)20-13)14-5-7-15(8-6-14)22-29(27,28)17-4-2-3-16(11-17)24(25)26/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWRMBUXFOWMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine ring.

    Substitution on the Phenyl Ring: The imidazo[1,2-a]pyrimidine core is then subjected to electrophilic aromatic substitution reactions to introduce the phenyl group.

    Introduction of the Nitrobenzene Sulfonamide Group: The final step involves the nitration and sulfonation of the phenyl ring to introduce the nitrobenzene sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Corresponding oxides of the imidazo[1,2-a]pyrimidine ring

    Reduction: Amino derivatives of the compound

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Imidazo[1,2-a]pyrimidine 3-Nitrobenzenesulfonamide Not reported Unknown
N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide Imidazo[1,2-a]pyridine Methanesulfonamide 287.34 Not specified
Tozasertib Pyrimidine-thioether Cyclopropanecarboxamide, methylpiperazine 464.59 (base) Antineoplastic (Aurora kinase inhibitor)
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluorinated chromene, isopropylbenzamide 589.1 (M+1) Antineoplastic (implied)
C F5 () Sulfamoyl-phenyl Sodium acetyl, isoindoline dione Not reported Not specified

Research Findings and Implications

  • Electron-Withdrawing Effects: The 3-nitro group in the target compound may enhance metabolic stability compared to methyl or morpholino substituents in analogs like Tozasertib .
  • Core Heterocycle Impact : Imidazo[1,2-a]pyrimidine’s dual nitrogen atoms could improve binding affinity to kinase ATP pockets relative to imidazo[1,2-a]pyridine derivatives .

Biological Activity

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a complex organic compound belonging to the imidazopyridine class, known for its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, an imidazopyridine moiety, and a nitrobenzene structure. Its molecular formula is C16H15N5O3SC_{16}H_{15}N_5O_3S, indicating a significant potential for interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Cyclin-dependent Kinase Inhibition : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, making it a potential candidate for anticancer therapy.
  • Antimicrobial Activity : The imidazopyridine derivatives have demonstrated significant antimicrobial properties against various pathogens, suggesting that this compound may also possess similar qualities .

Biological Activity Data

A summary of the biological activities reported for related compounds can be found in the following table:

Activity Type Effect Reference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against bacterial strains
CDK InhibitionInduces cell cycle arrest
NeurotoxicityPotential neurotoxic effects under certain conditions

1. Anticancer Activity

A study evaluated the anticancer properties of various imidazopyridine derivatives, including this compound. The compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell growth (e.g., HCC827: IC50 = 6.26 µM) in 2D assays .

2. Antimicrobial Properties

Research into related sulfonamide compounds has demonstrated their efficacy against multidrug-resistant bacterial strains. The mechanism involves disruption of bacterial folate synthesis pathways, which is critical for bacterial growth and replication .

3. Neurotoxicity Assessment

A study investigating neurotoxic effects highlighted that certain analogs could induce neurotoxicity through interactions with monoamine oxidase (MAO) enzymes. While specific data on this compound is limited, its structural similarity suggests potential risks associated with neurotoxic pathways .

Q & A

Q. Optimization tips :

  • Monitor reaction temperature (60–80°C for cyclization steps).
  • Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., imidazo[1,2-a]pyrimidine protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion for C₁₉H₁₆N₄O₄S: expected m/z 397.0867) .
  • HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

Physicochemical parameters (PubChem data):

ParameterValue
LogD (pH 7.4)2.1
Polar Surface Area95 Ų
Hydrogen Bond Acceptors6

Advanced: How can researchers determine the primary molecular targets of this compound?

Answer:

  • Computational docking : Use software like AutoDock to predict binding affinity for kinases (e.g., CDK2) or phosphodiesterases. Structural analogs (e.g., imidazo[1,2-a]pyridine sulfonamides) show CDK2 inhibition .
  • Kinase profiling assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.
  • CRISPR/Cas9 knockout models : Validate target relevance by assessing loss of efficacy in target-deficient cell lines .

Advanced: How do structural modifications influence pharmacokinetic properties?

Answer:

  • Nitro group replacement : Substituting -NO₂ with -CF₃ improves metabolic stability (reduces nitroreductase susceptibility) .
  • Imidazo[1,2-a]pyrimidine substituents : Adding methyl groups enhances lipophilicity (LogD increases by ~0.5 units) but may reduce solubility .
  • Sulfonamide linker : Replacing benzene with pyridine increases polarity (PSA +20 Ų), improving aqueous solubility .

Advanced: How to resolve contradictions in reported biological efficacy?

Answer: Contradictions often arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays (10 µM vs. 1 mM) alter IC₅₀ values. Standardize using [ATP] = Km .
  • Cell line variability : Test efficacy in multiple lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .
  • Metabolic stability : Use liver microsomes to compare half-lives (e.g., mouse vs. human) .

Basic: What impurities are common during synthesis, and how are they quantified?

Answer:

  • Byproducts : Unreacted sulfonyl chloride (detected via TLC, Rf = 0.7 in ethyl acetate).
  • Hydrolysis products : 3-Nitrobenzenesulfonic acid (HPLC retention time = 3.2 min).
  • Quantification : Use HPLC with UV detection (λ = 254 nm) and internal standards .

Advanced: What in silico methods predict ADMET profiles?

Answer:

  • ADMET Predictor™ : Estimates bioavailability (human F% ~45%) and CNS permeability (logBB < -1).
  • SwissADME : Predicts CYP3A4 metabolism (high risk) and P-gp efflux .
  • Validation : Compare with experimental hepatic clearance (e.g., rat hepatocytes) .

Advanced: How to optimize selectivity for CDK2 over off-target kinases?

Answer:

  • Crystal structure analysis : Identify non-conserved residues in CDK2’s ATP-binding pocket (e.g., Lys33). Design analogs with bulkier substituents to exploit steric hindrance .
  • Selectivity screening : Test against CDK1, CDK4, and MAP kinases at 10× IC₅₀ concentrations.
  • Proteomics : Use affinity purification-mass spectrometry to identify off-target binding .

Basic: How to ensure reproducibility in biological assays?

Answer:

  • Compound storage : Store at -20°C in DMSO (avoid freeze-thaw cycles).
  • Cell culture : Use low-passage-number cells and standardized media.
  • Dose-response curves : Include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced: What in vivo models evaluate therapeutic potential?

Answer:

  • Xenograft models : Administer 10–50 mg/kg (oral) in immunodeficient mice with CDK2-driven tumors .
  • PK/PD studies : Measure plasma concentrations (LC-MS/MS) and tumor phospho-Rb levels (Western blot).
  • Safety : Monitor liver enzymes (ALT/AST) and body weight weekly .

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